TTA-Q6(isomer)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

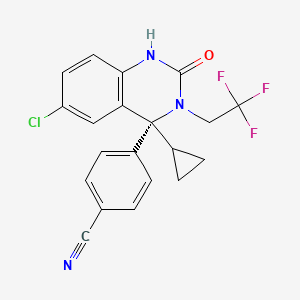

TTA-Q6(isomer) is an isomer of TTA-Q6 . It is a selective T-type Ca2+ channel antagonist . It is primarily used for research purposes .

Molecular Structure Analysis

The molecular weight of TTA-Q6(isomer) is 405.80 . Its molecular formula is C20H15ClF3N3O . The CAS number is 910484-32-1 .Physical And Chemical Properties Analysis

TTA-Q6(isomer) appears as a solid, with a light yellow to yellow color . It is soluble in DMSO at a concentration of 125 mg/mL .Scientific Research Applications

Flavonoid Biosynthesis Analysis in Arabidopsis :

- Research on Arabidopsis mutants, particularly those affecting transparent testa (tt) loci like tt3, tt4, tt5, etc., provides insights into flavonoid biosynthesis, which could have implications for understanding the role of similar compounds in plant biology (Shirley et al., 1995).

Synthetic Biology and Genetic Systems :

- The study of synthetic biology using six-letter genetic alphabets, including non-standard nucleobases, and the role of thymidine analogs in improving replication of such systems may offer insights into the applications of similar compounds in genetic research (Sismour & Benner, 2005).

Quantum Chemical Studies of Complex Structures :

- Research on the structure and bonding of Y, Eu, U, Am, and Cm complexes using quantum chemical methods and X-ray crystallography, particularly studying isomers, may provide a framework for understanding similar isomer compounds in chemical research (Vallet et al., 2010).

Photochemistry of Ring-Open Isomers :

- The study of the photochemistry of ring-open isomers, particularly those related to spiropyran compounds, and their capabilities in ring closure and isomerization under light excitation, may be relevant for understanding similar isomerization processes (Buback et al., 2011).

Electrophysiological Studies in Cardiomyocytes :

- Research on the electrophysiological effects of catecholamine on cardiomyocytes, particularly in the context of Takotsubo cardiomyopathy (TTC), may offer insights into the cardiac implications of similar compounds (El-Battrawy et al., 2018).

Quantum Yield and Emission Studies :

- Studies focusing on the emission quantum yield of europium complexes, specifically with thenoyltrifluoroacetonate (TTA) and aromatic ligands, can provide insights into the photophysical properties of similar isomer compounds (Silva et al., 2000).

Gene Expression Control in Mammalian Cells :

- Research on the use of tetracycline-responsive promoters for controlling gene expression in mammalian cells could be relevant for understanding the regulatory applications of similar compounds (Gossen & Bujard, 1992).

Behavioral and Neurotoxicity Studies :

- Investigations into the influence of genetic factors like the tetracycline transactivator (TTA) on neurotoxicity and behavioral abnormalities in mice may offer insights into the neurological implications of similar compounds (Han et al., 2012).

Mechanism of Action

Safety and Hazards

The safety data sheet for TTA-Q6(isomer) suggests that medical attention is required if exposure occurs . If inhaled, the victim should be moved into fresh air . The storage conditions vary depending on the form and temperature: Powder at -20°C for 3 years, and in solvent at -80°C for 6 months and -20°C for 1 month .

properties

IUPAC Name |

4-[(4R)-6-chloro-4-cyclopropyl-2-oxo-3-(2,2,2-trifluoroethyl)-1H-quinazolin-4-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N3O/c21-15-7-8-17-16(9-15)20(14-5-6-14,13-3-1-12(10-25)2-4-13)27(18(28)26-17)11-19(22,23)24/h1-4,7-9,14H,5-6,11H2,(H,26,28)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNWJYZCIAMGV-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TTA-Q6(isomer) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2505017.png)

![1-[3-Hydroxy-3-(naphthalen-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2505018.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2505021.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2505022.png)

![4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid](/img/structure/B2505027.png)

![N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2505032.png)

![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide](/img/structure/B2505034.png)

![5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide](/img/structure/B2505035.png)